molecular formula C6H9N3OS B1292149 3-Amino-N-1,3-thiazol-2-ylpropanamide CAS No. 1016878-45-7

3-Amino-N-1,3-thiazol-2-ylpropanamide

Cat. No. B1292149
CAS RN: 1016878-45-7
M. Wt: 171.22 g/mol
InChI Key: PDAGLZQIWYSIEW-UHFFFAOYSA-N
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Description

“3-Amino-N-1,3-thiazol-2-ylpropanamide” is a chemical compound with the molecular formula C6H9N3OS . It’s a member of the thiazole family, which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “3-Amino-N-1,3-thiazol-2-ylpropanamide” is based on a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including 3-Amino-N-(thiazol-2-yl)propanamide, have been studied for their potential in cancer treatment. The compound’s structure allows it to interact with various biological targets, potentially inhibiting the growth of cancer cells. For instance, thiazole compounds have been synthesized and evaluated for their efficacy against certain human cancer cell lines, showing promising results in preliminary screenings .

Antimicrobial Properties

The thiazole moiety is a common feature in many antimicrobial agents. Research has shown that modifications of the thiazole ring can lead to compounds with significant antibacterial and antifungal activities. This makes 3-Amino-N-(thiazol-2-yl)propanamide a candidate for further study in the development of new antimicrobial drugs .

Drug Discovery and Development

Due to its versatile chemical structure, 3-Amino-N-(thiazol-2-yl)propanamide can serve as a building block in drug discovery. Its ability to undergo various chemical reactions makes it a valuable scaffold for synthesizing novel compounds with potential therapeutic applications .

Enzyme Inhibition

Thiazole derivatives are known to act as enzyme inhibitors, which can be utilized in the treatment of various diseases. By inhibiting specific enzymes, these compounds can modulate biological pathways, offering a strategic approach to disease management .

Agricultural Chemicals

Beyond pharmaceuticals, thiazole derivatives have applications in agriculture. They can be used to synthesize compounds that serve as herbicides, fungicides, or insecticides, contributing to crop protection and yield improvement .

Material Science

The structural properties of thiazole compounds make them suitable for material science applications. They can be incorporated into polymers or used as chemical sensors due to their stability and reactivity, which are essential characteristics for materials used in various industries .

properties

IUPAC Name

3-amino-N-(1,3-thiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c7-2-1-5(10)9-6-8-3-4-11-6/h3-4H,1-2,7H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAGLZQIWYSIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301703
Record name 3-Amino-N-2-thiazolylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-1,3-thiazol-2-ylpropanamide

CAS RN

1016878-45-7
Record name 3-Amino-N-2-thiazolylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016878-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-2-thiazolylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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